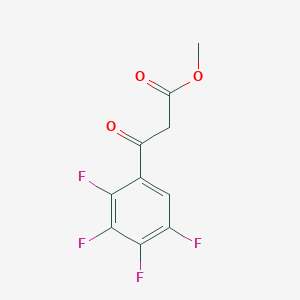

Methyl 2,3,4,5-tetrafluorobenzoylacetate

Cat. No. B8020306

M. Wt: 250.15 g/mol

InChI Key: YBEAAGGILKNYSO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04689423

Procedure details

A 500 ml, three-necked flask was set up in a heating mantle and equipped with a mechanical stirrer, an equilibrating type addition funnel, a thermometer, an inert gas (argon or nitrogen) inlet, and a distillation head set for downward distillation. The flask was charged with 100 ml of toluene, 2 ml of dimethylformamide, and 2.84 g (0.0525 mol) of anhydrous sodium methoxide. The slurry was heated with stirring to 110° C., and dimethylmalonate (7.1 g, 0.0538 mol) was added dropwise from the addition funnel over 15 to 20 minutes. A total of 20 ml of distillate was collected at a vapor temperature of 50°-105° C. A fluid slurry was obtained. After five minutes at 105° C. (vapor), the mixture was cooled to 18°-20° C., and 5.3 g (0.025 mol) of 2,3,4,5-tetrafluorobenzoyl chloride was added dropwise with good stirring. The mixture was stirred for three hours at ambient temperature. Water (250 ml) was added with stirring and the aqueous layer was removed and acidified to a pH of 2-3 with 2N HCl. The organic product was extracted with two 50 ml portions of methylene chloride. The extract was dried over magnesium sulfate and evaporated to dryness. The residue was distilled under reduced pressure (0.2-0.3 mm of Hg) to remove dimethyl malonate (pot temperature 85°-105° C., vapor 35°-39° C.). A gas chromatographic analysis of the residue indicated that it contained 94-97% of the desired product. The oily residue was mixed with 140 ml of water and refluxed for 1.5 hours. The mixture was cooled to room temperature and extracted with two 50 ml portions of methylene chloride. The organic layer was washed with 20 ml portions of 2.4N ammonium hydroxide solution till the aqueous extracts showed a pH of 9. The methylene chloride layer was dried over magnesium sulfate, concentrated to dryness, and triturated with cold n-hexane. The product was collected and dried under vacuum to yield 3.25 g (45-50%) of methyl 2,3,4,5-tetrafluorobenzoylacetate, mp 68°-72° C., which was 98% pure by gas chromatographic analysis. A pure sample was prepared by recrystallization from n-hexane, mp 71°-74° C.

Name

sodium methoxide

Quantity

2.84 g

Type

reactant

Reaction Step One

Yield

45%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(C)C=CC=CC=1.C[O-].[Na+].C[C:12](C)([C:16]([O-:18])=[O:17])[C:13]([O-:15])=O.[F:20][C:21]1[C:29]([F:30])=[C:28]([F:31])[C:27]([F:32])=[CH:26][C:22]=1C(Cl)=O>O.CN(C)C=O>[F:20][C:21]1[C:29]([F:30])=[C:28]([F:31])[C:27]([F:32])=[CH:26][C:22]=1[C:13]([CH2:12][C:16]([O:18][CH3:1])=[O:17])=[O:15] |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

sodium methoxide

|

|

Quantity

|

2.84 g

|

|

Type

|

reactant

|

|

Smiles

|

C[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

7.1 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C(=O)[O-])(C(=O)[O-])C

|

Step Three

|

Name

|

|

|

Quantity

|

5.3 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=O)Cl)C=C(C(=C1F)F)F

|

Step Four

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring to 110° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with a mechanical stirrer, an equilibrating type addition funnel

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a thermometer, an inert gas (argon or nitrogen) inlet, and a distillation head set for downward distillation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The slurry was heated

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

A total of 20 ml of distillate was collected at a vapor temperature of 50°-105° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A fluid slurry was obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to 18°-20° C.

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred for three hours at ambient temperature

|

|

Duration

|

3 h

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer was removed

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic product was extracted with two 50 ml portions of methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The extract was dried over magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue was distilled under reduced pressure (0.2-0.3 mm of Hg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove dimethyl malonate (pot temperature 85°-105° C., vapor 35°-39° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The oily residue was mixed with 140 ml of water

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed for 1.5 hours

|

|

Duration

|

1.5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to room temperature

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with two 50 ml portions of methylene chloride

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with 20 ml portions of 2.4N ammonium hydroxide solution till the aqueous extracts

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The methylene chloride layer was dried over magnesium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

triturated with cold n-hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=C(C(=O)CC(=O)OC)C=C(C(=C1F)F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 3.25 g | |

| YIELD: PERCENTYIELD | 45% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |